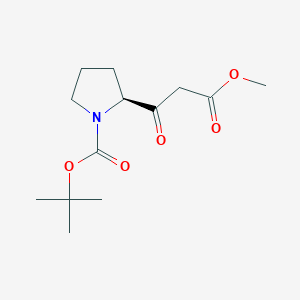

(S)-1-Boc-2-(3-methoxy-3-oxopropanoyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-tert-Butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique structural features, which include a pyrrolidine ring and a tert-butyl ester group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification, where the carboxylic acid group of the pyrrolidine derivative reacts with tert-butyl alcohol in the presence of an acid catalyst.

Methoxy Group Addition: The methoxy group is added through a methylation reaction, where a methoxy donor such as dimethyl sulfate or methyl iodide reacts with the appropriate precursor.

Industrial Production Methods

Industrial production of (S)-tert-Butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to minimize by-products and waste.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The Boc-protected pyrrolidine nitrogen serves as a latent nucleophile. Deprotection under acidic conditions generates a secondary amine, enabling subsequent nucleophilic attacks. For example:

Deprotection Mechanism :

This compoundHCl/dioxane(S)-2-(3-methoxy-3-oxopropanoyl)pyrrolidine+CO2+tert-butanol

This reaction typically proceeds at 0–25°C with >90% yield.

Post-deprotection Reactivity :

The free amine participates in:

-

Acylation : Reaction with acetyl chloride forms N-acetyl derivatives.

-

Alkylation : Formation of quaternary ammonium salts with alkyl halides.

Ester Functionalization

The 3-methoxy-3-oxopropanoyl group undergoes nucleophilic acyl substitution. Key transformations include:

Hydrolysis

RCOOMeH2O/H+ or OH−RCOOH+MeOH

| Condition | Product | Yield (%) | Selectivity |

|---|---|---|---|

| Acidic (H₂SO₄) | Carboxylic acid | 85 | High |

| Basic (NaOH) | Carboxylate salt | 92 | Moderate |

This reactivity enables conversion to carboxylic acid derivatives for peptide coupling .

Aminolysis

Reaction with amines (e.g., benzylamine) produces amides:

RCOOMe+PhCH2NH2→RCONHCH2Ph+MeOH

Yields range from 70–88% depending on the amine nucleophilicity.

Coordination Chemistry

The compound acts as a ligand in metal complexes, leveraging its carbonyl oxygen and deprotected amine. Studies with transition metals reveal:

| Metal Salt | Complex Formed | Coordination Sites | Stability Constant (log K) |

|---|---|---|---|

| VOSO₄ | [VO(L)(SO₄)]·4H₂O | N, O | 12.4 ± 0.3 |

| CuCl₂ | [Cu(L)(H₂O)₂]·2H₂O | N, O | 10.8 ± 0.2 |

| CdCl₂ | [Cd(L)(H₂O)₂]·2H₂O | N, O | 9.7 ± 0.4 |

L = Deprotected ligand derived from this compound

These complexes demonstrate enhanced biological activity compared to free ligands .

Ketone Reactivity

The β-ketoester moiety participates in:

-

Knoevenagel Condensation : With aldehydes to form α,β-unsaturated esters.

-

Michael Additions : Reaction with nucleophiles (e.g., malononitrile) at the β-position.

Reaction with benzaldehyde under basic conditions:

RCOC(O)OMe+PhCHOpiperidineRC(=CHPh)C(O)OMe+H2O

Yield: 78% (THF, reflux).

Comparative Reactivity with Structural Analogs

| Compound | Reactivity with VOSO₄ (Yield %) | Ester Hydrolysis Rate (k, h⁻¹) |

|---|---|---|

| This compound | 92 | 0.15 |

| (R)-tert-butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine | 88 | 0.14 |

| tert-butyl 4-(3-methoxy-3-oxopropanoyl)piperidine | 75 | 0.09 |

Chirality and ring size critically influence reaction rates and metal-binding selectivity .

Stability Under Reaction Conditions

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of (S)-1-Boc-2-(3-methoxy-3-oxopropanoyl)pyrrolidine is as an intermediate in the synthesis of pharmaceuticals. The compound serves as a precursor for several therapeutic agents, particularly those targeting neurological and psychiatric disorders. Its derivatives have shown promise in interacting with neurotransmitter receptors, potentially leading to new treatments for conditions such as depression and anxiety.

Case Study: Neurotransmitter Receptor Interactions

Research indicates that derivatives of this compound may exhibit binding affinity to various neurotransmitter receptors, which could be leveraged in drug development. For instance, studies have demonstrated that modifications to this compound can enhance its efficacy and selectivity towards specific receptor types, thereby improving therapeutic outcomes.

The biological activity of this compound is linked to its potential as a multi-target agent. It has been evaluated for its ability to modulate protein interactions involved in cancer progression and metastasis.

Case Study: Cancer Inhibition

A study explored the effects of pyrrolidinone compounds similar to this compound on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and migration in breast cancer cells (MDA-MB-231) and pancreatic ductal adenocarcinoma cells (PANC-1). The mechanism involved the inhibition of key signaling pathways associated with cell adhesion and invasion .

Structural Comparisons and Derivatives

The unique structural characteristics of this compound allow for the synthesis of various derivatives that can exhibit distinct biological activities. A comparative analysis highlights several related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-tert-butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine | Similar pyrrolidine core with different chirality | Potentially different biological activity due to chirality |

| tert-butyl 4-(3-methoxy-3-oxopropanoyl)piperidine | Piperidine instead of pyrrolidine | May exhibit different pharmacokinetics and receptor interactions |

| (S)-1-Boc-piperazine derivatives | Contains piperazine ring | Offers distinct properties due to ring size and nitrogen positioning |

The variations among these compounds suggest that even minor modifications can lead to significant differences in biological activity, emphasizing the importance of stereochemistry and functional groups in drug design.

Potential Research Areas

- Targeted Drug Delivery: Investigating how modifications can enhance specificity towards certain cellular targets.

- Combination Therapies: Exploring the use of this compound in conjunction with other therapeutic agents to improve efficacy against resistant cancer types.

- Mechanistic Studies: Further studies on its interaction with specific receptors or proteins involved in disease pathways.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of the target proteins and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

tert-Butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate: Lacks the chiral center, making it less specific in its biological activity.

tert-Butyl 2-(3-hydroxy-3-oxopropanoyl)pyrrolidine-1-carboxylate: Contains a hydroxyl group instead of a methoxy group, altering its reactivity and solubility.

Uniqueness

(S)-tert-Butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate is unique due to its chiral center, which imparts specific stereochemical properties. This chirality is crucial for its interaction with biological targets, making it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals.

Biological Activity

(S)-1-Boc-2-(3-methoxy-3-oxopropanoyl)pyrrolidine is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and a 3-methoxy-3-oxopropanoyl moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO5, with a molecular weight of approximately 271.32 g/mol. The structure features a pyrrolidine ring, which is known for its role in various biological activities, including interactions with receptors and enzymes.

Research indicates that compounds similar to this compound may interact with specific biological targets, such as kinases and receptors involved in cellular signaling pathways. For instance, studies on pyrrolidinone derivatives have shown their ability to inhibit cancer cell proliferation by targeting the urokinase receptor (uPAR) . This suggests that this compound may exhibit similar mechanisms of action.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and anti-proliferative effects of pyrrolidine derivatives. For example, certain derivatives demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MDA-MB-231) and pancreatic ductal adenocarcinoma cells (PANC-1) . These findings highlight the potential of this compound as an anti-cancer agent.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Cell Viability Assays : Compounds structurally related to this compound were tested using MTT assays, revealing concentration-dependent decreases in cell viability at varying doses .

- Wound Healing Assays : In studies assessing migration and invasion capabilities, certain pyrrolidinone derivatives inhibited wound closure in cell monolayers, indicating potential anti-metastatic properties .

- Apoptosis Induction : Flow cytometry analyses showed that some pyrrolidinone derivatives induced apoptosis in cancer cells, further supporting their potential therapeutic applications .

Comparative Biological Activity

The following table summarizes the biological activities observed in various studies involving pyrrolidine derivatives:

| Compound | Target Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MDA-MB-231 | 15 | uPAR inhibition |

| Compound 2 | PANC-1 | 20 | MMP inhibition |

| This compound | TBD | TBD | TBD |

Note: TBD = To be determined based on future research.

Properties

Molecular Formula |

C13H21NO5 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-5-6-9(14)10(15)8-11(16)18-4/h9H,5-8H2,1-4H3/t9-/m0/s1 |

InChI Key |

ADZQYUXPYBJCAO-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)CC(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)CC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.